N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound is a 1,3,4-oxadiazole derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety and a 4-(methylthio)phenyl substituent. Its structure combines heterocyclic and aromatic systems, making it a candidate for pharmacological studies, particularly in antimicrobial and antioxidant applications.
Properties
IUPAC Name |
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-26-12-8-6-11(7-9-12)17-20-21-18(25-17)19-16(22)15-10-23-13-4-2-3-5-14(13)24-15/h2-9,15H,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHOKAAOQBGVGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: : The starting material, 4-(methylthio)benzoic acid, reacts with hydrazine hydrate to form the corresponding hydrazide, which then undergoes cyclization with an appropriate carboxylic acid derivative to yield the oxadiazole ring.
Attachment of the benzo[b][1,4]dioxine moiety: : The oxadiazole intermediate reacts with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid under amidation conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound could follow a similar synthetic pathway but might involve scaling up the reactions, optimizing for cost-efficiency, and employing continuous flow techniques for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: : Reduction reactions may target the oxadiazole ring or any other functional group, depending on the reagent used.
Substitution: : Substitution reactions can occur at the aromatic ring, potentially introducing various functional groups for further modification.
Common Reagents and Conditions
Oxidation: : m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide in the presence of catalysts.
Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: : Halogenation using bromine or chlorine under electrophilic aromatic substitution conditions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced forms of the oxadiazole ring.
Substitution: : Various substituted derivatives at the aromatic positions.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds containing the 1,3,4-oxadiazole framework. The mechanism of action typically involves:
- Inhibition of DNA synthesis : Compounds targeting thymidylate synthase have shown IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines .
- Induction of apoptosis : In vitro studies have demonstrated that derivatives of oxadiazoles can significantly induce cell death in glioblastoma cells .
Case Study : A recent study synthesized a series of oxadiazole derivatives that exhibited significant growth inhibition against several cancer cell lines, including OVCAR-8 and NCI-H40 . The most promising compounds showed percent growth inhibitions exceeding 85%.
Antimicrobial Activity
The oxadiazole moiety is also recognized for its antimicrobial properties. Research indicates that:
- Broad-spectrum activity : Compounds with the oxadiazole core have been effective against both Gram-positive and Gram-negative bacteria.
- Mechanism : The presence of the azole group enhances lipophilicity, allowing better interaction with microbial membranes .
Case Study : A study focused on synthesizing oxadiazole derivatives demonstrated moderate to severe antimicrobial activity against various pathogens, highlighting their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action for N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is primarily determined by its interaction with molecular targets, which may include:
Enzymes: : Inhibiting or modulating enzyme activity.
Receptors: : Binding to specific receptors and triggering biochemical pathways.
Pathways: : Engaging in signaling pathways that affect cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
The 1,3,4-oxadiazole core is a common scaffold in medicinal chemistry. Key analogues include:
- Electron-Withdrawing vs. Electron-Donating Groups : The dichlorophenyl analogue (electron-withdrawing) exhibits stronger antimicrobial activity compared to the methylthio-substituted compound (electron-donating), likely due to increased electrophilicity of the oxadiazole ring .
- Heterocyclic Modifications: Replacement of the dihydrobenzo[b][1,4]dioxine with a dihydroisoquinoline (as in ) improves blood-brain barrier penetration but reduces metabolic stability.
Physicochemical and Spectroscopic Data
Table 1: Comparative Analysis of Key Parameters
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Role of the Methylthio Group : The -SMe group increases lipophilicity (LogP = 3.2) and modulates electron density on the oxadiazole ring, enhancing interactions with hydrophobic enzyme pockets .
- Impact of Halogenation : Dichloro-substitution elevates antimicrobial potency by promoting halogen bonding with bacterial targets .
Biological Activity
N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features several notable structural elements:
- Oxadiazole Ring : Known for its role in various biological activities.
- Methylthio Group : Enhances reactivity and potential interactions with biological targets.
- Dihydrobenzo[b][1,4]dioxine Framework : Contributes to its pharmacological properties.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Compounds with oxadiazole moieties have been reported to inhibit cancer cell proliferation. For example, derivatives have shown IC50 values as low as 0.67 µM against prostate cancer cell lines (PC-3) and 0.80 µM against colon cancer cell lines (HCT-116) .
- Antimicrobial Properties : Similar oxadiazole derivatives have demonstrated significant antimicrobial activity against various pathogens .
- Enzyme Inhibition : Some studies indicate that this compound may inhibit specific enzymes involved in cancer progression, potentially through competitive inhibition mechanisms .
The mechanism of action for this compound involves:
- Interaction with Biological Macromolecules : The compound can form hydrogen bonds and coordinate with metal ions, modulating the activity of target enzymes and receptors.
- Induction of Apoptosis : Studies have shown that certain derivatives can trigger apoptosis in cancer cells by disrupting mitochondrial membrane potential .
- Signal Transduction Pathway Interference : The compound may interfere with pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide | Chlorine substituent on phenyl | Antimicrobial |
| N-(5-naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl phenylcarboxamide | Naphthalene substituent | Antitumor |
| 5-Methyl-N-(4-(5-naphtho[2,1-b]furan-2-yloxadiazol)-phenyl)carboxamide | Methyl group on naphthalene | Antioxidant |
Q & A
Q. How can process control strategies improve reproducibility in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
